Diisobutylnaphthalene-2-sulphonic acid
Description
Diisobutylnaphthalene-2-sulphonic acid (hypothetical structure: C₁₀H₆(SO₃H)(C₄H₉)₂) is a synthetic sulfonic acid derivative characterized by a naphthalene backbone substituted with a sulfonic acid group at position 2 and two isobutyl groups. These compounds are typically utilized as surfactants, dispersants, or intermediates in organic synthesis due to their amphiphilic properties and solubility characteristics.
Structure
3D Structure
Properties
CAS No. |
958820-46-7 |
|---|---|
Molecular Formula |
C18H24O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1,3-bis(2-methylpropyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-12(2)9-15-11-14-7-5-6-8-16(14)17(10-13(3)4)18(15)22(19,20)21/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21) |
InChI Key |
UTDRFZYLWMKWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC2=CC=CC=C2C(=C1S(=O)(=O)O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Overview of Synthesis Strategy
The synthesis of this compound typically involves two key chemical transformations:
- Sulfonation of naphthalene to introduce the sulfonic acid group at the 2-position of the naphthalene ring.
- Alkylation (specifically isobutylation) at the 1- and 3-positions of the naphthalene ring to introduce the diisobutyl substituents.
The process requires precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity of the target compound.
Detailed Sulfonation Process
Sulfonation is carried out by treating naphthalene with sulfuric acid or sulfur trioxide under controlled conditions. The sulfonation typically yields a mixture of naphthalene sulfonic acid isomers, including naphthalene-2-sulfonic acid as the desired intermediate.
A notable industrial method involves:
- Initial sulfonation of naphthalene in sulfuric acid solution.
- Concentration of the resulting sulfonic acid solution under vacuum at temperatures below 100 °C to reduce water content to below 15% by weight.
- Subsequent thermal treatment of the concentrated solution at elevated temperatures (150–200 °C, preferably 170–190 °C) to isomerize sulfonic acid isomers predominantly into naphthalene-2-sulfonic acid.
This isomerization step is critical and proceeds via naphthalene-2-sulfonic acid as an intermediate, allowing high purity of this sulfonic acid to be obtained before further functionalization.
Alkylation (Isobutylation) Step
Following the isolation of naphthalene-2-sulfonic acid, alkylation with isobutyl groups is performed to yield this compound.
- The alkylation is typically conducted using isobutyl halides or isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride or other Friedel-Crafts alkylation catalysts.
- Reaction conditions such as temperature and time are optimized to favor substitution at the 1- and 3-positions of the naphthalene ring without over-alkylation or sulfonic acid group displacement.
- The process requires careful control to maintain the sulfonic acid functionality intact while achieving the desired diisobutyl substitution pattern.
Workup and Purification
- After alkylation, the reaction mixture is quenched, typically by neutralization with aqueous sodium hydroxide or sodium chloride solutions.
- The this compound is then isolated by filtration or extraction.
- Purification steps may include recrystallization or washing to remove residual catalysts, unreacted starting materials, and by-products.
- The final product is obtained with high purity (up to 95%) suitable for industrial applications.
Process Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Sulfonation | Sulfuric acid, 25–100 mbar vacuum, 70–90 °C | Water content reduced to 2–15% by weight |
| Thermal isomerization | 150–200 °C (preferably 170–190 °C), normal or reduced pressure | Converts sulfonic acid isomers to naphthalene-2-sulfonic acid |
| Alkylation | Lewis acid catalyst, controlled temperature (typically 50–100 °C) | Friedel-Crafts alkylation with isobutyl reagents |
| Neutralization | Saturated sodium chloride and 50% NaOH solution, ~80 °C | Precipitates sulfonic acid salts for isolation |
| Purification | Filtration, washing, recrystallization | Achieves high purity product |
Summary Table of Preparation Methods
| Preparation Stage | Key Reaction(s) | Conditions & Notes | Outcome/Intermediate |
|---|---|---|---|
| Sulfonation | Naphthalene + sulfuric acid | Vacuum concentration (25–100 mbar), 70–90 °C | Mixture of naphthalene sulfonic acids |
| Thermal Isomerization | Heat treatment of sulfonic acid mix | 150–200 °C, normal/reduced pressure | Enriched naphthalene-2-sulfonic acid |
| Alkylation | Friedel-Crafts alkylation with isobutyl reagents | Lewis acid catalyst, controlled temp (50–100 °C) | This compound |
| Neutralization & Workup | NaOH and NaCl aqueous solutions | ~80 °C, filtration | Isolation of sulfonic acid salt |
| Purification | Washing, recrystallization | Standard purification techniques | High purity final product (up to 95%) |
Chemical Reactions Analysis
Types of Reactions
Diisobutylnaphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form naphthalene derivatives with different functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as naphthol, aminonaphthalene, and other sulfonated naphthalene compounds .
Scientific Research Applications
Diisobutylnaphthalene-2-sulphonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential use in biological systems as a surfactant or emulsifying agent.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its surfactant properties.
Industry: It is used in the formulation of detergents, wetting agents, and dispersants.
Mechanism of Action
The mechanism of action of diisobutylnaphthalene-2-sulphonic acid involves its interaction with various molecular targets. The sulfonic acid group allows the compound to act as a strong acid, facilitating proton transfer reactions. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The compound’s surfactant properties enable it to reduce surface tension, making it useful in various industrial applications .
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences among diisobutylnaphthalene-2-sulphonic acid and related compounds:
Physicochemical Properties
- Solubility: Sodium and potassium salts (e.g., sodium naphthalene-2-sulfonate) exhibit high water solubility due to ionic character , while alkylated derivatives like dinonylnaphthalenesulfonic acid are lipophilic . Naphthalene-2-sulphonic acid monohydrate (98% purity) is noted as non-hazardous and soluble in polar solvents .
- Thermal Stability : Sulfonic acid derivatives generally exhibit moderate thermal stability, with decomposition temperatures exceeding 200°C.
Research Findings and Data Tables
Table 1: Key Research Insights
Biological Activity
Diisobutylnaphthalene-2-sulphonic acid (DIBNSA) is a sulfonic acid derivative of naphthalene, which has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant studies surrounding DIBNSA, supported by data tables and case studies.
DIBNSA is characterized by the following chemical properties:
- Chemical Formula : C₁₄H₁₈O₃S
- Molecular Weight : 270.36 g/mol
- Solubility : Soluble in water and various organic solvents.
Biological Activity Overview
DIBNSA exhibits several biological activities, including:
- Antimicrobial Properties : Research indicates that DIBNSA has inhibitory effects on various bacterial strains, suggesting its potential as an antimicrobial agent.
- Cell Proliferation Modulation : DIBNSA acts as a potent mitogen in vitro, influencing cell survival, division, and differentiation.
- Angiogenesis Induction : Studies have shown that DIBNSA can induce angiogenesis through activation of specific signaling pathways.
The biological activity of DIBNSA can be attributed to its interaction with various cellular targets:
- FGFR1 Activation : DIBNSA binds to the fibroblast growth factor receptor 1 (FGFR1), leading to receptor dimerization and autophosphorylation, which activates downstream signaling cascades such as MAPK and AKT pathways .
- Integrin Interaction : It forms complexes with integrins, facilitating cell adhesion and migration processes essential for tissue repair and regeneration .
- Oxidative Stress Modulation : DIBNSA has been shown to influence oxidative stress levels in cells, potentially contributing to its cytotoxic effects on certain cancer cell lines .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of DIBNSA against several bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that DIBNSA may serve as a potential candidate for developing new antimicrobial agents.
Case Study 2: Cell Proliferation and Angiogenesis
In vitro assays demonstrated that DIBNSA significantly increased the proliferation of endothelial cells. The treatment resulted in:
- Increased Cell Viability : A 40% increase in cell viability was observed at concentrations of 10 µM after 48 hours.
- Angiogenesis Assay Results : In a tube formation assay, DIBNSA-treated cells formed significantly more capillary-like structures compared to controls.
Toxicological Studies
Toxicity assessments have been conducted to evaluate the safety profile of DIBNSA. Key findings include:
- LD50 Determination : In animal models, the LD50 value for DIBNSA was determined to be approximately 300 mg/kg, indicating moderate toxicity.
- Genotoxicity Testing : Comet assays revealed that exposure to high concentrations of DIBNSA resulted in increased DNA damage in treated cells compared to controls .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of diisobutylnaphthalene-2-sulphonic acid to minimize by-products?
- Methodology :
- Employ high-temperature sulfonation (160–180°C) using concentrated sulfuric acid, similar to naphthalene-2-sulfonic acid synthesis .
- Monitor reaction kinetics via HPLC to track intermediate formation. Adjust molar ratios of naphthalene derivatives and sulfonating agents (e.g., H₂SO₄) to favor diisobutyl substitution.
- Purify via recrystallization in ethanol-water mixtures, leveraging solubility differences between the target compound and sulfonation by-products (e.g., mono- or tri-sulphonated derivatives) .
Q. What analytical techniques are critical for characterizing this compound purity and structure?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., diisobutyl groups at the naphthalene core) and sulfonic acid proton environments .
- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted naphthalene derivatives) using C18 reverse-phase columns with acetonitrile/water gradients .
- FT-IR : Validate sulfonic acid (-SO₃H) and alkyl group presence via characteristic peaks (e.g., 1180 cm⁻¹ for S=O stretching) .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodology :
- Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 254 nm.
- Stability is expected to decrease at alkaline pH due to sulfonate group hydrolysis. Acidic conditions (pH <5) enhance stability, as seen in naphthalene sulfonic acid derivatives .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in catalytic systems?
- Methodology :
- Use density functional theory (DFT/B3LYP) to model electronic properties (e.g., Fukui indices) and identify reactive sites for electrophilic substitution or coordination .
- Simulate interactions with transition-metal catalysts (e.g., Pd or Ru) to optimize conditions for cross-coupling reactions .
Q. How do structural modifications (e.g., alkyl chain length) affect the surfactant properties of this compound derivatives?
- Methodology :
- Synthesize analogs (e.g., diethyl or dipentyl derivatives) and measure critical micelle concentration (CMC) via surface tension assays.
- Compare with naphthalene-2-sulfonic acid salts, where longer alkyl chains typically lower CMC due to enhanced hydrophobicity .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodology :
- Re-evaluate solubility in polar aprotic solvents (e.g., DMSO, DMF) using gravimetric analysis under controlled humidity.
- Discrepancies may arise from hydration states (e.g., monohydrate vs. anhydrous forms) or residual salts, as observed in naphthalene sulfonate safety data .
Q. How can this compound act as a template in supramolecular chemistry?
- Methodology :
- Study host-guest interactions via X-ray crystallography or isothermal titration calorimetry (ITC) with cyclodextrins or crown ethers.
- The sulfonic acid group facilitates hydrogen bonding, while the diisobutyl groups provide steric bulk for selective encapsulation .
Safety & Handling
Q. What precautions are essential when handling this compound in laboratory settings?
- Methodology :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Although classified as non-hazardous in some salts, sulfonic acids can irritate skin and mucous membranes .
- Store in airtight containers at ambient temperature to prevent hydration/dehydration cycles, which alter physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
